

# Head-to-Head Comparison: Onapristone vs. Telapristone in Progesterone Receptor Modulation

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## Compound of Interest

Compound Name: Onapristone

Cat. No.: B1677295

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## Introduction

**Onapristone** and Telapristone are two prominent steroidal modulators of the progesterone receptor (PR), a key player in various physiological and pathological processes. While both compounds target the PR, their distinct mechanisms of action classify them into different categories of receptor modulators, leading to divergent biological effects and clinical applications. **Onapristone** is characterized as a pure progesterone receptor antagonist (a Type I antagonist), whereas Telapristone is a selective progesterone receptor modulator (SPRM) exhibiting a mixed profile of agonist and antagonist activities. This guide provides a comprehensive head-to-head comparison of **Onapristone** and Telapristone, summarizing their biochemical properties, mechanisms of action, and available clinical data.

## Molecular and Biochemical Properties

A direct comparison of the binding affinities of **Onapristone** and Telapristone for the progesterone receptor and other steroid receptors is crucial for understanding their selectivity and potential off-target effects. The following table summarizes available quantitative data.

Property	Onapristone	Telapristone Acetate	Reference Compound
Classification	Pure Progesterone Receptor Antagonist (Type I)	Selective Progesterone Receptor Modulator (SPRM)	-
Progesterone Receptor (PR) Binding	High Affinity	High Affinity	-
Relative Binding Affinity for human PR-A and PR-B	Not explicitly quantified in retrieved results.	2- to 3-fold less effective than mifepristone.[1]	Mifepristone
Glucocorticoid Receptor (GR) Binding	Cross-reactivity with GR has been noted, raising concerns about hepatotoxicity.	Reduced antiglucocorticoid activity compared to other PR modulators. [2]	-

Note: Specific  $K_i$  or  $IC_{50}$  values for **Onapristone** were not available in the retrieved search results. The data for Telapristone is presented relative to Mifepristone.

## Mechanism of Action at the Molecular Level

The differential effects of **Onapristone** and Telapristone stem from their distinct interactions with the progesterone receptor and its subsequent downstream signaling.

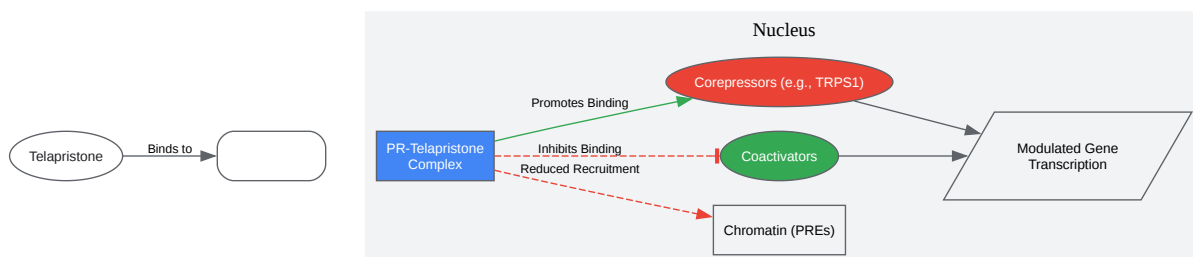
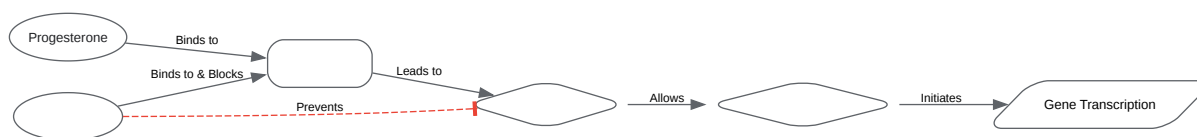
**Onapristone:** As a Type I antagonist, **Onapristone** functions by preventing the progesterone receptor from undergoing a conformational change necessary for its activation. This includes inhibiting the dimerization of PR monomers and, consequently, preventing the receptor from binding to progesterone response elements (PREs) on the DNA.[3][4] This complete blockade of PR-mediated gene transcription makes **Onapristone** a pure antagonist.

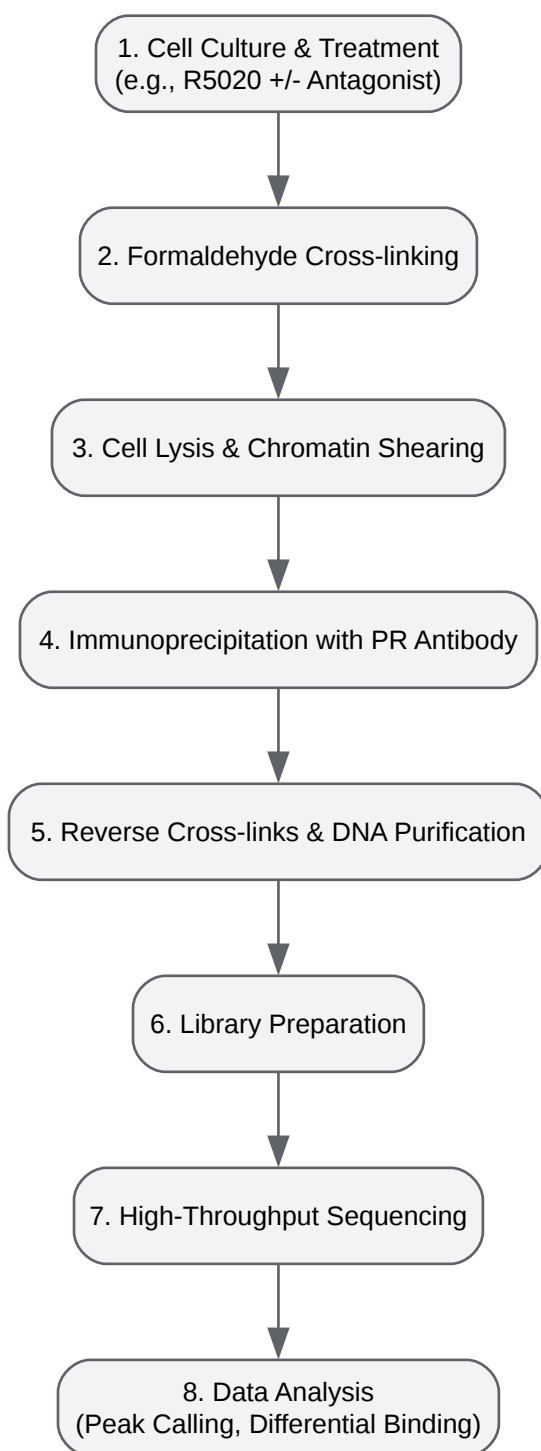
**Telapristone:** In contrast, Telapristone, as an SPRM, demonstrates a more complex mechanism. Upon binding to the PR, it induces a unique receptor conformation that results in a mixed agonist/antagonist profile. Studies have shown that Telapristone reduces the overall

recruitment of the progesterone receptor to the chromatin.[5] Furthermore, it significantly alters the recruitment of coregulatory proteins to the PR complex. Specifically, Telapristone has been shown to promote the interaction of PR with corepressors like TRPS1, while potentially inhibiting the binding of coactivators. This modulation of coregulator binding is a key determinant of its tissue-specific agonist and antagonist effects.

## Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of **Onapristone** and Telapristone.





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